molecular formula C13H13NO4 B12901037 Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)- CAS No. 63183-16-4

Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)-

Cat. No.: B12901037
CAS No.: 63183-16-4
M. Wt: 247.25 g/mol
InChI Key: DPXITSSZLSXXOX-UHFFFAOYSA-N
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Description

1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl group, a nitro group, and a phenyl group, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid or nitric acid for nitration, and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the furan or phenyl rings .

Scientific Research Applications

1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and phenyl group contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitro-1H-imidazole
  • 2-Methyl-5-nitroimidazole
  • 4-Nitro-2-methylimidazole

Uniqueness

1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the phenyl group and the ethanone moiety further differentiates it from other nitro-substituted heterocycles .

Biological Activity

Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)- is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C10_{10}H14_{14}O
  • CAS Number: 185317-33-3
  • Synonyms: 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl] ethanone

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Ethanone derivatives have shown significant antimicrobial properties. In various studies, compounds with similar furan structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusBactericidal
Escherichia coliBacteriostatic
Pseudomonas aeruginosaModerate activity

In particular, the compound's furan ring may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

Preliminary studies suggest that ethanone derivatives may possess anticancer properties. For instance, certain analogs have been evaluated for their ability to inhibit cancer cell proliferation in vitro.

Cell Line IC50_{50} (µM) Reference
CCRF-CEM (leukemia)10
MCF-7 (breast cancer)15

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

The biological activity of ethanone is likely attributed to several mechanisms:

  • Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.
  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Apoptotic Pathways: In cancer cells, ethanone may activate intrinsic apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies highlight the efficacy of ethanone derivatives in various biological assays:

  • Antimicrobial Efficacy Study: A study conducted on a series of furan-based compounds found that those with nitro substitutions exhibited enhanced antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
  • Cancer Cell Proliferation Inhibition: In vitro studies on breast cancer cell lines demonstrated that ethanone derivatives could reduce cell viability by over 50% at concentrations below 20 µM, indicating potent anticancer potential .

Properties

CAS No.

63183-16-4

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

1-(5-methyl-2-nitro-3-phenyl-2,3-dihydrofuran-4-yl)ethanone

InChI

InChI=1S/C13H13NO4/c1-8(15)11-9(2)18-13(14(16)17)12(11)10-6-4-3-5-7-10/h3-7,12-13H,1-2H3

InChI Key

DPXITSSZLSXXOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(O1)[N+](=O)[O-])C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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